molecular formula C7H5FN2O2 B8809866 5-Fluoro-3-nitro-2-vinylpyridine

5-Fluoro-3-nitro-2-vinylpyridine

Cat. No.: B8809866
M. Wt: 168.12 g/mol
InChI Key: IFDUFASMRQDFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-nitro-2-vinylpyridine is a useful research compound. Its molecular formula is C7H5FN2O2 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5FN2O2

Molecular Weight

168.12 g/mol

IUPAC Name

2-ethenyl-5-fluoro-3-nitropyridine

InChI

InChI=1S/C7H5FN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h2-4H,1H2

InChI Key

IFDUFASMRQDFKL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-fluoro-3-nitropyridine (20 g, 90.50 mmol) in 1, 4 dioxane (270 mL) was added tributyl vinyl tin (34.54 g, 108.60 mmol). The reaction mixture was degassed using nitrogen for 30 min. Bis-(triphenylphosphin)-palladium(II)-chloride (3.17 g, 4.5 mmol) was added to the reaction mixture. Reaction mass was stirred at 110° C. for 16 h. The reaction mixture was cooled to 25° C. Water was added to the reaction mass and extracted with EtOAc. Organic layer was washed with brine and dried over Na2SO4. The organic layer was concentrated in vacuo and purified by column chromatography on silica gel using 0-2% EtOAc in hexane to give 5-fluoro-3-nitro-2-vinylpyridine: 1H NMR (400 MHz, DMSO-d6): δ 5.742 (dd, 1H, J=2 Hz, 10.8 Hz), 6.45 (dd, 1H, J=2 Hz, J=16.8 Hz), 7.11-7.17 (m, 1H), 8.489-8.516 (m, 1H), 8.959 (d, 1H, J=2.4 Hz).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
34.54 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Bis-(triphenylphosphin)-palladium(II)-chloride
Quantity
3.17 g
Type
catalyst
Reaction Step Three

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